molecular formula C16H9ClN2S2 B1518300 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine CAS No. 1156376-84-9

4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine

Cat. No. B1518300
CAS RN: 1156376-84-9
M. Wt: 328.8 g/mol
InChI Key: HACYURGFWHHRTH-UHFFFAOYSA-N
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Description

“4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine” is a chemical compound . It is used for pharmaceutical testing and is considered a high-quality reference standard .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C16H9ClN2S2/c17-14-13-11(10-5-2-1-3-6-10)9-21-16(13)19-15(18-14)12-7-4-8-20-12/h1-9H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 328.85 . It is a powder that should be stored at room temperature .

Scientific Research Applications

Nonlinear Optical Properties

Thienopyrimidine derivatives have garnered attention due to their promising applications in nonlinear optics (NLO) and medicinal fields. A study compared the NLO properties of phenyl pyrimidine derivatives, revealing that these compounds exhibit considerable NLO character, especially recommended for optoelectronic applications. This highlights the potential use of 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine in high-tech applications related to optoelectronics and photonics, backed by density functional theory (DFT) and time-dependent DFT (TDDFT) analyses for structural, vibrational, and photophysical properties (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory potential of thienopyrimidine derivatives has been explored, with certain compounds showing significant activity against bacteria, fungi, and inflammation. This indicates the relevance of this compound in developing new antimicrobial and anti-inflammatory agents, providing a foundation for further research into their therapeutic applications (Tolba et al., 2018).

Synthesis of Biological Active Compounds

Research into the synthesis of thienopyrimidine derivatives has demonstrated their potential in yielding compounds with good medicinal and biological activities. Notably, thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of key biological targets, such as the VEGF receptor-2 kinase, which plays a crucial role in tumor angiogenesis. Additionally, these derivatives have been investigated for their selectivity and potency as ligands for the 5-HT3 receptor, with potential therapeutic applications in treating psychosis, memory impairment, and drug abuse (Song, 2007).

Anticancer Activity

The exploration of thienopyrimidine derivatives for their anticancer activity has led to the identification of compounds with selective inhibition of purine biosynthesis. These derivatives exhibit potent growth inhibitory effects on tumor cells expressing high-affinity folate receptors, without affecting cells that contain the reduced folate carrier or proton-coupled folate transporter. This specificity underscores the therapeutic potential of thienopyrimidine derivatives, including this compound, in targeting cancer cells through novel mechanisms of action (Deng et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-chloro-5-phenyl-2-thiophen-3-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S2/c17-14-13-12(10-4-2-1-3-5-10)9-21-16(13)19-15(18-14)11-6-7-20-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACYURGFWHHRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CSC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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